REACTION_CXSMILES
|
[F:1][C:2]([C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[CH:25][CH:24]=[CH:23]2)([F:19])[C:3]([N:5]1[N:6]=[C:7]([C:13]2[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=2)[CH:8]=[CH:9]/[C:10]/1=[N:11]\[NH2:12])=O.COCC(O)C.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O>[F:1][C:2]([F:19])([C:3]1[N:5]2[N:6]=[C:7]([C:13]3[CH:14]=[N:15][N:16]([CH3:18])[CH:17]=3)[CH:8]=[CH:9][C:10]2=[N:11][N:12]=1)[C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[CH:25][CH:24]=[CH:23]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N/1N=C(C=C\C1=N/N)C=1C=NN(C1)C)(F)C=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 105° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux for one additional hour (108° C.)
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with toluene (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C2C=CC=NC2=CC1)(C1=NN=C2N1N=C(C=C2)C=2C=NN(C2)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |